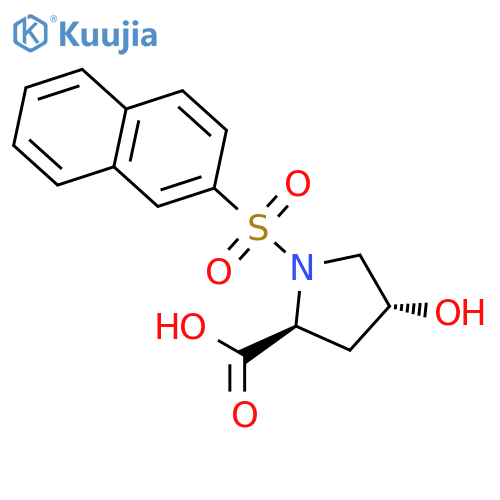

Cas no 193634-36-5 ((2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid)

193634-36-5 structure

商品名:(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- L-PROLINE, 4-HYDROXY-1-(2-NAPHTHALENYLSULFONYL)-, (4R)-

- 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid

- 4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid

- 4-hydroxy-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid

- SMR001245657

- 193634-36-5

- HMS3077O11

- 4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid

- SR-01000046596

- MLS002163267

- CHEMBL1892907

- EN300-08160

- AKOS000116904

- SCHEMBL6945225

- SR-01000046596-1

- IEMGTWXFCBVWDG-UHFFFAOYSA-N

- CS-0291739

- 4-(Hydroxy)-1-(2-naphthalenesulphonyl)pyrrolidine-2-carboxylic acid

- Z56941008

- AKOS016042594

-

- インチ: InChI=1S/C15H15NO5S/c17-12-8-14(15(18)19)16(9-12)22(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14,17H,8-9H2,(H,18,19)

- InChIKey: IEMGTWXFCBVWDG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 321.06709375Da

- どういたいしつりょう: 321.06709375Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 529

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 103Ų

(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4980-1G |

(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 95% | 1g |

¥ 1,471.00 | 2023-04-05 | |

| Enamine | EN300-08160-0.1g |

4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 95.0% | 0.1g |

$83.0 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362409-1g |

4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 95% | 1g |

¥2407 | 2023-04-15 | |

| Enamine | EN300-08160-10g |

4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 90% | 10g |

$1346.0 | 2023-10-28 | |

| Enamine | EN300-87574-0.05g |

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 95.0% | 0.05g |

$587.0 | 2025-02-19 | |

| Enamine | EN300-08160-1g |

4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 90% | 1g |

$314.0 | 2023-10-28 | |

| Enamine | EN300-08160-5g |

4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 90% | 5g |

$908.0 | 2023-10-28 | |

| 1PlusChem | 1P019QVY-1g |

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 90% | 1g |

$450.00 | 2023-12-19 | |

| 1PlusChem | 1P019QVY-5g |

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 90% | 5g |

$1185.00 | 2023-12-19 | |

| 1PlusChem | 1P019QVY-50mg |

(2S,4R)-4-hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid |

193634-36-5 | 95% | 50mg |

$124.00 | 2024-06-17 |

(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

193634-36-5 ((2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 5587-61-1(Triisocyanato(methyl)silane)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:193634-36-5)(2S,4R)-4-hydroxy-1-(2-naphthylsulfonyl)pyrrolidine-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):772.0